molecular formula C₁₂H₁₃NO₃S B1162825 Rasagiline Sulfate

Rasagiline Sulfate

Cat. No.: B1162825
M. Wt: 251.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rasagiline Sulfate is the salt form of Rasagiline, a potent, selective, and irreversible inhibitor of the enzyme Monoamine Oxidase B (MAO-B). Its primary research application is in the study of Parkinson's disease, where it is investigated for its dual role in providing symptomatic relief and potential neuroprotective effects. The compound's main mechanism of action in Parkinson's models is the inhibition of dopamine metabolism in the striatum, leading to increased extracellular dopamine levels and enhanced dopaminergic activity, which ameliorates motor dysfunction. The active moiety, Rasagiline, is metabolized to 1-(R)-aminoindan, a non-amphetamine compound that also contributes to the observed effects. Beyond its MAO-B inhibitory activity, which is independent of amphetamine-like metabolites, Rasagiline has demonstrated compelling neuroprotective and anti-apoptotic properties in various in vitro and in vivo models. These properties are attributed to stabilization of mitochondrial membrane potential and modulation of pro- and anti-apoptotic proteins, such as Bcl-2, and are considered distinct from its MAO-B inhibition. Research indicates Rasagiline is suitable for monotherapy studies in early disease stages and as an adjunct therapy with levodopa in advanced models. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₂H₁₃NO₃S

Molecular Weight

251.3

Synonyms

(R)-(2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)sulfamic Acid

Origin of Product

United States

Enzymatic Inhibition Profile and Molecular Interaction Mechanisms

Selective Irreversible Inhibition of Monoamine Oxidase B

Rasagiline's primary pharmacological action is the selective and irreversible inhibition of MAO-B. dovepress.comhres.ca This inhibition leads to an increase in the extracellular levels of dopamine (B1211576) in the striatum, which is believed to be a key mechanism for its therapeutic effects. drugbank.com

In Vitro and Ex Vivo Enzymatic Potency and Selectivity

In vitro and ex vivo studies have consistently demonstrated the high potency and selectivity of rasagiline (B1678815) for MAO-B. openaccessjournals.comfda.gov In animal models, rasagiline has been shown to be a potent MAO-B inhibitor in the brain, liver, and intestinal tissues. fda.gov Studies have indicated that rasagiline is 5 to 10 times more potent than selegiline (B1681611) in inhibiting MAO-B. wikipedia.org In rat brain tissue, rasagiline exhibits high selectivity for MAO-B over MAO-A. nih.gov

Clinical studies in humans have confirmed these findings, showing that rasagiline irreversibly inhibits platelet MAO-B. fda.gov Significant inhibition of platelet MAO-B is observed even after a single dose, with nearly complete inhibition achieved with multiple doses. fda.gov For instance, a single 2 mg dose can achieve over 55% MAO-B inhibition, and daily dosing at 2 mg can lead to over 90% inhibition within three days. fda.gov

Comparative Analysis of MAO-B/MAO-A Inhibition Ratios

Rasagiline demonstrates a high degree of selectivity for MAO-B compared to MAO-A. nih.gov In vitro studies have shown that rasagiline is approximately 30 to 100 times more potent at inhibiting MAO-B than MAO-A. wikipedia.org This selectivity is also observed in vivo, with studies in rodents indicating a 17 to 65-fold greater potency for MAO-B inhibition. wikipedia.org The ED50 ratios (MAO-A):(MAO-B) following repeated administration in a series of experiments ranged from 30 to 93, highlighting its significant selectivity. openaccessjournals.com While rasagiline can inhibit MAO-A at higher doses, at therapeutic levels, it primarily targets MAO-B, minimizing the risk of the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors. wikipedia.orgrmmj.org.il

ParameterValueReference
In Vitro Potency (MAO-B)IC50 = 4.43 nM targetmol.com
In Vitro Potency (MAO-A)IC50 = 412 nM targetmol.com
In Vitro Selectivity (MAO-A/MAO-B)~93Calculated from targetmol.com
In Vivo Selectivity (MAO-A/MAO-B)17-65 fold in rodents wikipedia.org
ED50 Ratio (MAO-A:MAO-B)30 to 93 openaccessjournals.com

Covalent Binding Mechanism to Flavin Residues

Rasagiline's irreversible inhibition of MAO-B is due to the formation of a covalent bond with the enzyme. nih.govrmmj.org.il The propargylamine (B41283) group in the rasagiline molecule is essential for this activity. openaccessjournals.comwikipedia.org It binds covalently and irreversibly to the N5 nitrogen of the flavin adenine (B156593) dinucleotide (FAD) cofactor within the active site of the MAO-B enzyme. nih.govrmmj.org.ilnih.gov This covalent adduct formation leads to the irreversible inactivation of the enzyme. nih.govrmmj.org.il The specificity of rasagiline for MAO-B is influenced by the structural arrangement of the molecule, specifically the distance between the aromatic ring and the N-propargyl terminal. openaccessjournals.com

Interaction with Non-MAO Enzymatic Targets

Beyond its well-established role as an MAO-B inhibitor, rasagiline has been found to interact with other cellular enzymes, notably Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Binding and Inhibition

Rasagiline has been reported to directly bind to and inhibit GAPDH. wikipedia.org This interaction is believed to be mediated through the binding of rasagiline to the FAD binding site on GAPDH. dovepress.com This binding can prevent the nuclear translocation of GAPDH, a process implicated in apoptotic cell death. dovepress.commedscape.com

Implications of GAPDH Modulation on Cellular Processes

The modulation of GAPDH by rasagiline has significant implications for cellular processes, particularly in the context of neuroprotection. GAPDH is a key glycolytic enzyme but is also involved in non-metabolic functions, including apoptosis. wikipedia.orgnih.gov Under conditions of oxidative stress, GAPDH can translocate to the nucleus and contribute to cell death. nih.govbibliotekanauki.pl

Neurobiological Actions and Pathways Beyond Classical Mao B Inhibition

Direct Cellular Neuroprotection Mechanisms

The neuroprotective capacity of rasagiline (B1678815) extends to direct actions on cellular pathways that govern cell survival and death. These mechanisms are largely independent of its MAO-B inhibitory function and are associated with the propargylamine (B41283) moiety within its structure. nih.govnih.gov

Anti-Apoptotic Pathways Modulation

Rasagiline actively modulates several key points within the apoptotic cascade, a programmed cell death pathway implicated in neurodegeneration. openaccessjournals.comnih.gov Its anti-apoptotic effects are multifaceted, involving the preservation of mitochondrial health and the regulation of key proteins that control the life and death of a cell. openaccessjournals.comnih.gov

Mitochondria are central to cellular life and death, and their dysfunction is a hallmark of neurodegenerative diseases. nih.govnih.gov Rasagiline has been shown to protect mitochondrial viability. nih.govnih.gov It helps to stabilize the mitochondrial membrane potential, a critical factor for mitochondrial function. nih.govmedscape.com A loss of mitochondrial membrane potential is an early event in apoptosis, and by preventing this, rasagiline helps to maintain cellular energy production and prevent the initiation of the death cascade. medscape.comresearchgate.net In experimental models, rasagiline has demonstrated the ability to ameliorate the fall in mitochondrial membrane potential induced by toxins. researchgate.netnih.gov This protective effect on mitochondrial integrity is crucial for neuronal survival. mdpi.com

The Bcl-2 family of proteins are key regulators of apoptosis, with some members promoting cell survival (anti-apoptotic) and others promoting cell death (pro-apoptotic). Rasagiline has been shown to favorably modulate the balance of these proteins. nih.govnih.gov

Studies have demonstrated that rasagiline increases the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govdovepress.comnih.gov This upregulation of pro-survival proteins helps to fortify the cell against apoptotic stimuli. niph.go.jp Conversely, rasagiline has been found to down-regulate the expression of pro-apoptotic proteins like Bax, Bad, and FAS. nih.govresearchgate.netrasagiline.com By shifting the cellular balance towards anti-apoptotic proteins, rasagiline raises the threshold for initiating programmed cell death. nih.gov This regulation of Bcl-2 family proteins is a key component of rasagiline's neuroprotective action. researchgate.netnih.gov

Table 1: Effect of Rasagiline on Apoptotic Protein Expression

Protein FamilyProteinEffect of RasagilineReference
Anti-Apoptotic Bcl-2Upregulation/Increased Expression nih.govdovepress.comresearchgate.net
Bcl-xLUpregulation/Increased Expression nih.govdovepress.comnih.gov
Bcl-wInduction of mRNA rasagiline.com
Pro-Apoptotic BaxDownregulation/Decreased Expression nih.govdovepress.comrasagiline.com
BadDownregulation/Decreased Levels rasagiline.comresearchgate.net
FASDownregulation nih.govnih.govresearchgate.net

The mitochondrial permeability transition pore (MPTP) is a non-specific channel in the mitochondrial membrane that, when opened, can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors. medscape.com The opening of the MPTP is considered a point of no return in the apoptotic process. nih.govnih.gov

Rasagiline has been shown to prevent the opening of the MPTP. nih.govnih.govresearchgate.net This action is believed to be a direct effect on the pore complex. medscape.com By inhibiting the MPTP opening, rasagiline prevents the collapse of the mitochondrial membrane potential and the subsequent release of cell death-inducing factors like cytochrome c. medscape.comresearchgate.net This stabilization of the mitochondrial pore is a critical mechanism by which rasagiline exerts its anti-apoptotic and neuroprotective effects. researchgate.nettandfonline.com

Caspases are a family of protease enzymes that are the primary executioners of apoptosis. The activation of a cascade of these enzymes leads to the dismantling of the cell. Rasagiline has been shown to attenuate this caspase cascade, particularly by inhibiting the activation of caspase-3, a key executioner caspase. researchgate.netresearchgate.net

By preventing the release of cytochrome c from the mitochondria, rasagiline indirectly prevents the activation of the caspase cascade. researchgate.netahajournals.org Studies have demonstrated that treatment with rasagiline leads to a reduction in the levels of activated (cleaved) caspase-3. researchgate.netresearchgate.netnih.gov This inhibition of the final execution phase of apoptosis is a crucial aspect of rasagiline's neuroprotective profile. researchgate.net

Inhibition of Mitochondrial Permeability Transition Pore (MPTP) Opening

Oxidative Stress Mitigation Strategies

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases. Rasagiline employs several strategies to mitigate oxidative stress, independent of its MAO-B inhibition. nih.govpatsnap.com

The propargylamine moiety within the rasagiline molecule is thought to possess direct free radical scavenging properties. nih.govmdpi.com Furthermore, rasagiline has been shown to increase the levels of endogenous antioxidant enzymes. medscape.com For instance, it can enhance the expression of superoxide (B77818) dismutase (SOD) and catalase, two key enzymes responsible for detoxifying ROS. medscape.com In some studies, rasagiline treatment has also been associated with an increase in cellular glutathione (B108866) levels, another important antioxidant. researchgate.netnih.gov By bolstering the cell's natural antioxidant defenses and potentially directly neutralizing harmful free radicals, rasagiline helps to protect neurons from oxidative damage. nih.govmdpi.com

Table 2: Research Findings on Rasagiline's Neuroprotective Mechanisms

MechanismModel SystemKey FindingsReference
Mitochondrial Protection SH-SY5Y cellsPrevents collapse of mitochondrial membrane potential. researchgate.net
Dopaminergic cellsAmeliorates the fall in mitochondrial membrane potential induced by paraquat (B189505). researchgate.netnih.gov
Bcl-2 Family Regulation SH-SY5Y cellsIncreased mRNA levels of Bcl-2 and Bcl-xL. nih.gov
PC12 cellsDown-regulation of Bad and Bax mRNA. rasagiline.com
MPTP Inhibition Cellular modelsPrevents PK11195-induced mPTP opening. researchgate.net
Isolated mitochondriaProtects mitochondrial viability and prevents MPTp opening. nih.gov
Caspase Attenuation SH-SY5Y cellsReduction in caspase-3 activation. researchgate.net
Myocardial infarction modelDecreased cleaved caspase-3 protein levels. nih.gov
Oxidative Stress Mitigation Dopaminergic neuronsIncreased expression of superoxide dismutase and catalase. medscape.com
Dopaminergic cellsIncreased cellular glutathione levels. researchgate.netnih.gov
Reduction of Reactive Oxygen Species Production

Rasagiline has demonstrated the ability to directly and indirectly mitigate oxidative stress by reducing the generation of reactive oxygen species (ROS). In in vitro models of ischemia, rasagiline treatment has been shown to decrease ROS levels and mitochondrial dysfunction. researchgate.net Studies using PC12 neuronal cultures exposed to oxygen-glucose deprivation and reoxygenation (OGD/R) found that rasagiline (3–10 µM) reduced the production of neurotoxic ROS by 15%. nih.govnih.govresearchgate.net This effect is partly attributed to the propargylamine pharmacophore within rasagiline's structure, which can directly scavenge free radicals. nih.govresearchgate.net Furthermore, by inhibiting MAO-B, rasagiline reduces the oxidative deamination of dopamine (B1211576), a process that generates free radicals. medlink.comnih.gov

Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., Superoxide Dismutase, Catalase)

Table 1: Effect of Rasagiline on Antioxidant Enzyme Activity in Rodent Models

EnzymeAnimal ModelBrain RegionObserved EffectReference
Catalase (CAT)Male F-344 RatsSubstantia Nigra, Striatum~2-fold increase in activity nih.govresearchgate.net
Superoxide Dismutase (SOD)Male F-344 RatsSubstantia Nigra, Striatum2 to 4-fold increase in activity nih.govresearchgate.net
Catalase (CAT)Aged MiceBrainIncreased activity alzdiscovery.org
Activation of Redox-Sensitive Transcription Factors (e.g., Nrf2)

Rasagiline activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govaginganddisease.org In response to oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of phase II antioxidant enzymes. nih.gov In PC12 neuronal cultures subjected to ischemic insult, treatment with 1–5 µM rasagiline induced a 40–90% increase in the nuclear shuttling of Nrf2. nih.govnih.govresearchgate.net This activation led to a 1.8 to 2.0-fold increase in the mRNA levels of Nrf2-dependent antioxidant enzymes, including heme oxygenase-1 and catalase. nih.govnih.govresearchgate.net Both rasagiline and selegiline (B1681611) have been shown to induce the nuclear translation of Nrf2 and enhance the expression of antioxidant proteins. nih.gov

Crosstalk with Akt Signaling Pathway

The neuroprotective effects of rasagiline are also mediated through its interaction with the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is crucial for regulating cell survival and apoptosis. nih.govresearchgate.net Research has demonstrated that rasagiline activates this pathway, leading to downstream effects that promote neuronal survival. nih.gov In PC12 cells exposed to an ischemic insult, 10 µM rasagiline was found to increase the phosphorylation of Akt by 50%. nih.govnih.govresearchgate.net The activation of the PI3K-Akt pathway by rasagiline is often linked to the subsequent activation of the Nrf2 transcription factor, forming a PI3K-Akt-Nrf2 signaling cascade that enhances cellular antioxidant defenses. nih.govresearchgate.net This pathway is also involved in the upregulation of anti-apoptotic proteins and the inactivation of pro-apoptotic factors. researchgate.netresearchgate.net

Table 2: Rasagiline's Effect on Nrf2 and Akt Signaling in PC12 Cells

Target/ProcessRasagiline ConcentrationObserved EffectReference
Nrf2 Nuclear Translocation1–5 µM40–90% increase nih.govnih.govresearchgate.net
Akt Phosphorylation10 µM50% increase nih.govnih.govresearchgate.net
mRNA of ARE-dependent enzymes1–5 µM1.8 to 2.0-fold increase nih.govnih.gov

Modulation of Neurotrophic and Growth Factor Systems

Beyond its antioxidant activities, rasagiline influences the expression of crucial neurotrophic factors, which are proteins that support the growth, survival, and differentiation of developing and mature neurons. nih.govnih.gov

Induction of Glial Cell Line-Derived Neurotrophic Factor (GDNF) Expression

Rasagiline has been reported to enhance the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF), a potent survival factor for dopaminergic neurons. nih.govnih.govnih.gov The induction of GDNF by rasagiline is considered a key part of its neurorescue and neuroprotective mechanism. researchgate.netnih.gov This upregulation is associated with the activation of cell survival pathways that can suppress apoptosis. nih.gov The ability of rasagiline to increase GDNF transcripts and proteins may facilitate the availability of this critical neurotrophic factor in the brain, potentially contributing to a disease-modifying effect. researchgate.net

Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Expression

Rasagiline treatment also leads to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for learning, memory, and neuronal survival. alzdiscovery.orgnih.govnih.govwikipedia.org In studies using a double-lesion animal model of Parkinson's disease, treatment with rasagiline significantly increased BDNF levels in the hippocampus and striatum compared to the control group. nih.gov Similarly, in aged mice, rasagiline treatment elevated the levels of BDNF in the brain. alzdiscovery.org This induction of BDNF is linked to the activation of cell signaling pathways that promote neuroprotection and synaptic plasticity. nih.govnih.gov

Table 3: Effect of Rasagiline on Neurotrophic Factor Expression

Neurotrophic FactorModelBrain RegionObserved EffectReference
GDNFPreclinical ModelsNot SpecifiedEnhanced expression nih.govnih.gov
BDNFDouble-lesion Rat ModelHippocampus, StriatumSignificant increase in levels nih.gov
BDNFAged MiceBrainElevated levels alzdiscovery.org

Influence on Neurotrophic Factor Receptor Signaling (e.g., Trk Pathway)

Rasagiline has been shown to exert significant influence over neurotrophic factor signaling, particularly through the Tropomyosin receptor kinase (Trk) pathway. Neurotrophic factors like brain-derived neurotrophic factor (BDNF) are critical for neuronal survival, differentiation, and plasticity. Their signals are transduced by Trk receptors.

Research indicates that rasagiline can activate the Trk signaling pathway. nih.govnih.gov In post-MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) animal models, chronic administration of rasagiline was found to induce neurorescue and neurogenesis in midbrain dopaminergic neurons. nih.govresearchgate.net This effect was linked to the activation of several key mediators within the Trk pathway, including ShcC, SOS, AF6, and Ras. nih.govnih.gov Furthermore, rasagiline treatment leads to an increase in the downstream effector phosphatidylinositol 3-kinase (PI3K) and the subsequent activation of its substrate, Akt/PKB, a critical pro-survival kinase. nih.govnih.gov

A significant finding is rasagiline's ability to interfere with the pathological interaction between alpha-synuclein (B15492655) (α-Syn) and the TrkB receptor, the primary receptor for BDNF. pnas.orgmdpi.com Overexpressed α-Syn can bind to TrkB, inhibiting its neurotrophic signaling and promoting dopaminergic cell death. pnas.org Rasagiline has been demonstrated to disrupt this α-Syn/TrkB complex, thereby rescuing TrkB neurotrophic signaling. pnas.orgmdpi.com This action is partly attributed to rasagiline's inhibition of MAO-B, which reduces the production of the dopamine metabolite 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a compound that stimulates the α-Syn/TrkB interaction. pnas.orgmdpi.com By disrupting this complex, rasagiline restores the activation of TrkB downstream pathways, including the Ras-MAPK and PI3K-AKT cascades, preventing α-Syn-induced neuronal death. mdpi.com

Mediator/PathwayEffect of RasagilineAssociated OutcomeReference
Trk Receptor PathwayActivationNeurorescue and neurogenesis of dopaminergic neurons nih.govnih.gov
ShcC, SOS, AF6, RasActivationInitiation of downstream neurotrophic signaling nih.govnih.gov
PI3K/Akt/PKBIncreased protein levels and activationPromotion of cell survival pathways nih.govnih.gov
α-Syn/TrkB ComplexDisruptionRescue of BDNF/TrkB neurotrophic signaling pnas.orgmdpi.com

Impact on Protein Homeostasis and Aggregation

Rasagiline influences several aspects of protein homeostasis (proteostasis), a key cellular function that becomes impaired in many neurodegenerative diseases. Its actions include mitigating the aggregation of pathogenic proteins and enhancing cellular protein degradation machinery.

Attenuation of Alpha-Synuclein Oligomerization and Aggregation

The accumulation and aggregation of misfolded α-Syn into toxic oligomers and larger fibrils is a central pathological feature of synucleinopathies like Parkinson's disease. mdpi.com Rasagiline has demonstrated the ability to directly interfere with this process. mdpi.com Studies show that rasagiline can bind to α-Syn, altering its conformation and directing it toward a non-fibrillar pathway, which reduces the accumulation of toxic aggregates. mdpi.com This interaction has been observed to prevent α-Syn fibril formation in vitro. mdpi.com

Furthermore, rasagiline mitigates α-Syn-mediated pathology by disrupting the feedback loop between α-Syn and MAO-B. embopress.orgcurtin.edu.au Research has shown that α-Syn can stimulate MAO-B activity, which in turn triggers the activation of asparagine endopeptidase (AEP), a protease that cleaves α-Syn and generates a neurotoxic fragment (α-Syn N103). embopress.orgcurtin.edu.au This fragment further activates MAO-B, creating a vicious cycle. embopress.org By inhibiting MAO-B, rasagiline represses this pathological cascade, leading to reduced AEP activation, decreased cleavage of α-Syn, and diminished neurotoxicity. embopress.orgcurtin.edu.au In animal models, rasagiline treatment has been shown to rescue motor function and reduce α-Syn-mediated pathology. embopress.orgplos.org

Enhancement of Proteasome Activity

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for degrading damaged or misfolded proteins. Its dysfunction is implicated in the accumulation of protein aggregates in neurodegenerative disorders. Rasagiline has been found to positively modulate the UPS. researchgate.netnih.gov

In neuroblastoma cell lines, rasagiline treatment enhances proteasome activity levels, contributing to its anti-apoptotic effects. researchgate.net In an animal model where the UPS was impaired using the inhibitor lactacystin, rasagiline demonstrated a modest protective effect against the inhibition of proteasomal activity. nih.gov This study also highlighted that rasagiline was more potent than selegiline in protecting against neurodegeneration induced by UPS impairment. nih.gov DNA array studies further support these findings, indicating that rasagiline can increase the expression of genes related to the ubiquitin-proteasome system. researchgate.net By activating the UPS, rasagiline may facilitate the clearance of toxic proteins, thereby promoting neuronal survival. researchgate.net

Modulation of Amyloid Precursor Protein (APP) Processing (e.g., sAPPalpha formation via alpha-secretase activation)

Rasagiline also influences the processing of amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease. APP can be cleaved via two main pathways: the amyloidogenic pathway, which produces the neurotoxic amyloid-beta (Aβ) peptide, and the non-amyloidogenic pathway. europeanreview.orgencyclopedia.pub The non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes Aβ formation and generates a neuroprotective fragment known as soluble APP alpha (sAPPα). europeanreview.orgnih.govtandfonline.com

Rasagiline has been shown to shift APP processing towards this beneficial, non-amyloidogenic pathway. nih.govnih.gov In both cell culture (PC-12 and SH-SY5Y cells) and in vivo models, rasagiline stimulates the release of sAPPα. nih.govresearchgate.net This effect is mediated through the PKC- and MAP kinase-dependent activation of α-secretase. nih.govnih.gov By promoting the α-secretase pathway, rasagiline not only reduces the generation of potentially harmful Aβ but also increases levels of the neuroprotective and neurotrophic sAPPα. europeanreview.orgnih.gov

Cellular Signaling Network Modulation

Protein Kinase C (PKC) Activation

A recurring theme in the neuroprotective mechanisms of rasagiline is the activation of Protein Kinase C (PKC), a family of enzymes that play a central role in various signal transduction cascades. nih.govmdpi.comnih.gov The activation of PKC by rasagiline is linked to its anti-apoptotic properties and its ability to regulate APP processing. nih.govresearchgate.net

Pathway/ProcessMechanism of Rasagiline ActionKey FindingsReference
α-Synuclein AggregationBinds to α-Syn, altering its conformation to a non-fibrillar pathway.Reduces accumulation of toxic α-Syn aggregates. mdpi.com
Proteasome FunctionEnhances proteasome activity levels.Protects against neurodegeneration from UPS impairment. researchgate.netnih.gov
APP ProcessingActivates α-secretase via PKC and MAP kinase.Increases neuroprotective sAPPα; decreases amyloidogenic potential. nih.govnih.govresearchgate.net
PKC SignalingUpregulates PKCα and PKCε isozymes and their phosphorylation.Mediates neuroprotection and regulates APP processing. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

Beyond its well-established role as a monoamine oxidase B (MAO-B) inhibitor, rasagiline exerts significant neuroprotective effects through the modulation of intracellular signaling cascades, prominently featuring the Mitogen-Activated Protein Kinase (MAPK) pathway. Research indicates that these neuroprotective actions are not dependent on MAO inhibition but are intrinsically linked to the compound's propargylamine moiety. nih.govnih.gov This component of rasagiline interacts with key signaling proteins that regulate cell survival, apoptosis, and plasticity.

The MAPK superfamily comprises several key serine/threonine protein kinases, which are broadly categorized into three major branches: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 kinases. nih.gov While ERK activation is principally associated with mitogenic signals and cell survival, the JNK and p38 pathways are typically activated by cellular stress and inflammatory signals, often leading to apoptosis. nih.govuni-kiel.de

Studies have demonstrated that rasagiline directly influences this delicate balance. A primary mechanism of its neuroprotective action involves the activation of the pro-survival ERK pathway (specifically p42/p44 MAPK). nih.govresearchgate.net This activation has been shown to be concentration- and time-dependent. researchgate.net The critical role of this pathway is underscored by findings where the neuroprotective effects of rasagiline were blocked by the specific ERK inhibitor, PD98059, confirming that ERK activation is essential for the observed cell survival. researchgate.netrasagiline.com

Furthermore, the activation of the MAPK pathway by rasagiline is linked to the processing of amyloid precursor protein (APP). Rasagiline and its derivatives have been found to stimulate the non-amyloidogenic α-secretase pathway, leading to an increased release of the neuroprotective and neurotrophic soluble APP alpha (sAPPα). nih.govnih.gov This effect involves the activation of both the MAPK and Protein Kinase C (PKC) signaling pathways. nih.govgoogle.comimrpress.com PKC is understood to be an upstream regulator, as rasagiline stimulates its phosphorylation, which in turn can activate the MAPK cascade. nih.govcapes.gov.br

In addition to promoting pro-survival signals via ERK, evidence suggests that rasagiline concurrently downregulates pro-apoptotic signaling mediated by the stress-activated JNK and p38 kinases. niph.go.jp This dual-action modulation—enhancing survival pathways while suppressing death pathways—is a key feature of its neuroprotective profile. This activity is also associated with the regulation of the Bcl-2 family of proteins, where rasagiline promotes the expression of anti-apoptotic members (e.g., Bcl-2, Bcl-XL) and reduces pro-apoptotic members (e.g., Bad, Bax). imrpress.comcapes.gov.br

The table below summarizes the key research findings on rasagiline's interaction with the MAPK pathway.

Pathway ComponentEffect of RasagilineAssociated OutcomeKey Research Finding
p42/p44 MAPK (ERK1/2) Phosphorylation / ActivationNeuroprotection, Anti-apoptosisRasagiline's neuroprotective activity is blocked by the ERK inhibitor PD98059, demonstrating the pathway's essential role. researchgate.netrasagiline.com
JNK / p38 Kinases Downregulation / InhibitionAnti-apoptotic EffectRasagiline downregulates pro-apoptotic signaling through stress-activated kinases like JNK and p38. niph.go.jp
Protein Kinase C (PKC) Activation / PhosphorylationUpstream Activation of MAPK Pathway, Regulation of Bcl-2 Family ProteinsRasagiline activates PKC, which contributes to the activation of the MAPK pathway and regulation of apoptotic proteins. nih.govimrpress.comcapes.gov.br
α-Secretase Upregulation / ActivationIncreased release of neuroprotective soluble APPα (sAPPα)Rasagiline stimulates the release of sAPPα via PKC- and MAPK-dependent mechanisms. nih.govnih.govgoogle.com

Preclinical Research Models and Experimental Findings

In Vitro Cell Culture Models of Neurodegeneration

In vitro models offer a controlled environment to study the direct effects of rasagiline (B1678815) on neuronal cells under various stress conditions that mimic neurodegenerative processes.

Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are widely used dopaminergic cell lines in neuroprotection studies. Research has shown that rasagiline can protect these cells from a range of toxic insults. nih.govdovepress.com For instance, rasagiline has been observed to enhance the expression of the anti-apoptotic protein Bcl-2 in human dopaminergic SH-SY5Y cells. drugbank.com In PC12 cells, rasagiline has demonstrated protective effects against cell death induced by serum and nerve growth factor withdrawal. nih.govtandfonline.com Studies have also indicated that rasagiline's primary metabolite, 1-(R)-aminoindan, possesses neuroprotective properties in both PC12 and SK-N-SH cells. nih.goven-journal.org Furthermore, rasagiline treatment in SH-SY5Y cells has been shown to increase the levels of glial cell line-derived neurotrophic factor (GDNF) through the activation of the NF-κB transcription factor. openaccessjournals.com

Table 1: Effects of Rasagiline in Dopaminergic Cell Lines

Cell Line Key Findings References
SH-SY5Y Protects against apoptosis induced by various neurotoxins. nih.govdrugbank.comresearchgate.net nih.govdrugbank.comresearchgate.net
Enhances expression of anti-apoptotic Bcl-2. drugbank.com drugbank.com
Increases glial cell line-derived neurotrophic factor (GDNF). openaccessjournals.comdrugbank.com openaccessjournals.comdrugbank.com
PC12 Protects against serum and nerve growth factor withdrawal. nih.govtandfonline.com nih.govtandfonline.com
Attenuates cell death in oxygen/glucose deprivation models. tandfonline.comdntb.gov.ua tandfonline.comdntb.gov.ua
The metabolite, 1-(R)-aminoindan, shows neuroprotective effects. nih.gov nih.gov

Rasagiline has demonstrated significant neuroprotective activity against a wide array of neurotoxins used to model neurodegenerative diseases in cell cultures. drugbank.comresearchgate.net It has been shown to protect against cell death induced by 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), and beta-amyloid. dovepress.comnih.gov Specifically, in SH-SY5Y cells, rasagiline protects against apoptosis induced by N-methyl(R)salsolinol, an endogenous neurotoxin, by stabilizing the mitochondrial membrane potential. nih.govdovepress.compillbuys.com This protective effect involves the prevention of the mitochondrial permeability transition. pillbuys.commagtechjournal.com

Further studies have revealed that rasagiline can prevent apoptotic DNA damage induced by peroxynitrite, generated from SIN-1, in SH-SY5Y cells. nih.govresearchgate.net The mechanism involves the stabilization of the mitochondrial membrane potential against collapse induced by SIN-1. nih.govresearchgate.net The propargylamine (B41283) group within the rasagiline structure is crucial for this protective activity. nih.gov Rasagiline has also been shown to be more potent than selegiline (B1681611) in reducing apoptosis in this model. nih.gov The neuroprotective effects of rasagiline against these various toxins are often attributed to its ability to up-regulate anti-apoptotic proteins like Bcl-2 and down-regulate pro-apoptotic molecules. dovepress.commdpi.com

Table 2: Neuroprotective Effects of Rasagiline in Neurotoxin Models

Neurotoxin Cell Model Key Protective Mechanisms References
6-hydroxydopamine (6-OHDA) PC12, Fetal mesencephalic neurons Protection against cell death. dovepress.comnih.govnih.gov
MPP+ / MPTP SH-SY5Y, PC12 Prevention of apoptosis and mitochondrial dysfunction. nih.gov drugbank.comnih.govnih.gov
Beta-Amyloid In vitro models Protection against neurotoxic insults. dovepress.comresearchgate.net dovepress.comresearchgate.net
SIN-1 (Peroxynitrite donor) SH-SY5Y Stabilization of mitochondrial membrane potential, prevention of apoptotic DNA damage. nih.govresearchgate.netresearchgate.net nih.govresearchgate.netresearchgate.net
N-methyl-(R)-salsolinol SH-SY5Y Inhibition of mitochondrial permeability transition, prevention of apoptosis. nih.govpillbuys.commagtechjournal.com nih.govpillbuys.commagtechjournal.com

Oxidative stress is a key pathological feature in many neurodegenerative disorders. Rasagiline has been shown to exert protective effects in various in vitro models of oxidative stress. researchgate.net In SH-SY5Y cells, rasagiline protects against oxidative stress-induced apoptosis by preserving mitochondrial function and upregulating antioxidant enzymes. nih.govresearchgate.net For example, it has been shown to reduce superoxide (B77818) generation and increase cellular glutathione (B108866) levels in a model using paraquat (B189505) to induce oxidative stress. nih.govresearchgate.netresearchgate.net This protection is associated with a reduction in caspase 3 activation and an amelioration of the fall in mitochondrial membrane potential. nih.gov The antioxidant properties of rasagiline may contribute to its neuroprotective effects by attenuating the damaging pathways initiated by reactive oxygen species. semanticscholar.org

OGD/R models are used to simulate the ischemic conditions that can lead to neuronal cell death. In PC12 cell cultures, rasagiline has demonstrated neuroprotective effects against OGD/R-induced cell death. tandfonline.comnih.govresearcher.life Studies have shown that rasagiline can induce dose-dependent neuroprotection, reduce the production of reactive oxygen species, and decrease the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a step involved in cell death. dntb.gov.uaresearchgate.netnih.gov The neuroprotective mechanism in this model involves the activation of the Akt/Nrf2 signaling pathway, which leads to an increase in antioxidant enzymes. nih.govnih.govmdpi.com Furthermore, rasagiline was found to inhibit the expression of apoptotic effectors like cleaved caspase-3 and increase the levels of the anti-apoptotic protein Bcl-2. researchgate.net

Table 3: Rasagiline in OGD/R Models (PC12 Cells)

Finding Mechanism References
Dose-dependent neuroprotection (20-80%) - dntb.gov.uaresearchgate.netnih.gov
Reduced reactive oxygen species production by 15% - dntb.gov.uaresearchgate.netnih.gov
Reduced nuclear translocation of GAPDH by 75-90% - dntb.gov.uaresearchgate.netnih.gov
Increased Akt phosphorylation by 50% Activation of Akt/Nrf2 signaling pathway. nih.govmdpi.com
Increased mRNA levels of antioxidant enzymes Activation of Akt/Nrf2 signaling pathway. nih.govmdpi.com

Deprivation of growth factors and serum is another method to induce apoptosis in cell cultures, mimicking the loss of trophic support that can occur in neurodegenerative diseases. Rasagiline has been shown to have potent anti-apoptotic and neuroprotective activities in partially neuronally differentiated PC12 cells following serum and nerve growth factor withdrawal. nih.gov This protective effect is associated with the prevention of the fall in mitochondrial membrane potential, a critical early step in the apoptotic cascade. nih.gov The anti-apoptotic effects of rasagiline in these models appear to be independent of its MAO-B inhibitory activity. dovepress.comnih.gov

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Models of Ischemic Insult

In Vivo Animal Models of Neurological Disorders

In vivo studies in animal models provide a more complex physiological system to evaluate the potential therapeutic effects of rasagiline. In a rat model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to create lesions, rasagiline treatment protected dopaminergic neurons and reduced motor deficits. nih.govdovepress.com Specifically, it markedly increased the survival of dopaminergic neurons in the lesioned substantia nigra.

In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) animal model of Parkinson's disease, rasagiline has been shown to block the neurotoxicity induced by this compound. openaccessjournals.commedscape.com It has also demonstrated neuroprotective effects in non-dopaminergic models, such as reducing infarct size and improving cognitive performance in rats with middle cerebral artery occlusion, a model for stroke. nih.gov Furthermore, in a mouse model of amyotrophic lateral sclerosis (ALS), rasagiline, in combination with another drug, was found to increase survival time. nih.gov These in vivo findings support the neuroprotective potential of rasagiline across different models of neurological disorders. researchgate.netnih.gov

Models of Parkinsonism

The neuroprotective properties of Rasagiline Sulfate (B86663) have been a primary focus of preclinical research, particularly in models that replicate the pathological hallmarks of Parkinson's disease (PD).

MPTP-Treated Rodents and Non-Human Primates

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to induce parkinsonism in animal models by selectively destroying dopaminergic neurons in the substantia nigra. mdbneuro.comoup.com Preclinical studies have consistently demonstrated that rasagiline can block MPTP-induced neurotoxicity. openaccessjournals.com In mouse models, pretreatment with rasagiline completely prevents forebrain dopamine (B1211576) depletion and neuronal cell death in the substantia nigra. researchgate.net Furthermore, when administered to mice after the induction of parkinsonism with MTPT, rasagiline has been observed to promote the neurorescue and restoration of nigrostriatal dopamine neurons. openaccessjournals.com

In non-human primate models, specifically the common marmoset (Callithrix jacchus), rasagiline has shown significant protective effects against MPTP-induced neurotoxicity. researchgate.netnih.gov Treatment with rasagiline before MPTP exposure attenuated the loss of tyrosine hydroxylase (TH)-positive cells, a marker for dopaminergic neurons, and prevented the onset of motor dysfunction. researchgate.net A comparative study with selegiline, another MAO-B inhibitor, found that both compounds at high doses equally protected against MPTP toxicity in marmosets, suggesting that the neuroprotective effects are not solely dependent on selegiline's amphetamine-derived metabolites. researchgate.netnih.gov

6-OHDA Lesioned Rodents

The 6-hydroxydopamine (6-OHDA) rodent model is another well-established paradigm for studying Parkinson's disease, inducing degeneration of the nigrostriatal pathway. mdbneuro.com In Sprague-Dawley rats with unilateral 6-OHDA lesions in the striatum, chronic treatment with rasagiline markedly increased the survival of dopaminergic neurons in the lesioned substantia nigra. nih.gov One study reported a significant increase in neuronal survival of 97% and 119% with two different doses of rasagiline compared to saline-treated controls. nih.gov This neuroprotective effect was also associated with the abolition of motor stereotypies characteristic of the lesion. nih.gov

Similarly, in a 6-OHDA lesioned mouse model, chronic administration of rasagiline conferred neuroprotection to the substantia nigra pars compacta (SNpc), even when administered one hour after the lesion. researchgate.net While the protection of dopaminergic terminals in the striatum was more subtle, these findings support the neuroprotective potential of rasagiline in this experimental model of PD. researchgate.net

Table 1: Summary of Key Findings in Preclinical Models of Parkinsonism

Model Animal Key Findings References
MPTP Mouse Prevents dopamine depletion and neuronal death; promotes neurorescue and restoration of dopamine neurons. openaccessjournals.comresearchgate.net
MPTP Non-human primate (Marmoset) Attenuates TH cell loss and prevents motor dysfunction. researchgate.netnih.gov
6-OHDA Rat Markedly increases survival of dopaminergic neurons in the substantia nigra and abolishes motor stereotypies. nih.gov
6-OHDA Mouse Confers neuroprotection to the substantia nigra pars compacta. researchgate.net

Models of Other Neurodegenerative Conditions

The neuroprotective actions of Rasagiline Sulfate extend beyond Parkinson's disease models, with investigations into its potential benefits in other neurodegenerative disorders.

SOD1 Mouse Model for ALS

Amyotrophic lateral sclerosis (ALS) is a devastating neurodegenerative disease affecting motor neurons. The SOD1G93A transgenic mouse is a widely used animal model for studying familial ALS. mdpi.comfrontiersin.org Preclinical studies have demonstrated that rasagiline can prolong survival in this mouse model. mdpi.com One study reported that rasagiline displayed a dose-dependent therapeutic effect on both motor activity and survival in SOD1G93A mice, both when administered alone and in combination with riluzole (B1680632). mdpi.com These findings suggest that the antioxidative and anti-apoptotic properties of rasagiline may offer protection to motor neurons. mdpi.com

Alzheimer's Disease Models

In the context of Alzheimer's disease (AD), preclinical research has explored the multi-faceted neuroprotective mechanisms of rasagiline. In nonclinical AD models, rasagiline has been shown to potentially reduce amyloid accumulation, tau hyperphosphorylation, and the formation of neurofibrillary tangles. researchgate.net The development of multifunctional compounds derived from rasagiline, such as ladostigil (B1674322) and M-30, has been a key area of research. nih.gov These compounds combine the neuroprotective effects of rasagiline with other activities, such as cholinesterase inhibition and iron chelation, showing promise in preclinical AD models by regulating amyloid precursor protein (APP) processing and inhibiting cell death markers. nih.gov

Assessment of Neurorestoration and Neurorescue Properties

A significant aspect of preclinical research on this compound has been the investigation of its potential to not only protect neurons from damage but also to restore function in already compromised neuronal systems.

Studies have shown that rasagiline possesses neurorestorative activity in models where nigrostriatal dopamine neurons have been damaged by toxins like MPTP and lactacystin. en-journal.org The molecular mechanisms underlying these effects are thought to involve the induction of protein kinase C (PKC)α and ε, as well as the neurotrophic factors Glial-cell-line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF). openaccessjournals.comen-journal.org This property appears to be linked to the propargylamine moiety of the rasagiline molecule. en-journal.org

Furthermore, the neurorescue activity of rasagiline has been associated with the regulation of Bcl-2 family proteins, which are key players in apoptosis, and the processing of APP. en-journal.org In post-MPTP-induced parkinsonism models, rasagiline has been shown to facilitate neurorescue and the restoration of nigrostriatal dopamine neurons through the activation of the tyrosine kinase receptor signaling pathway. en-journal.orgoup.com These findings suggest that rasagiline's therapeutic potential may extend beyond preventing neuronal death to actively promoting the recovery of damaged neuronal pathways.

Metabolic Transformation and Active Metabolites in Research Context

Major Biotransformation Pathways

The metabolism of rasagiline (B1678815) primarily occurs in the liver and follows two main routes: N-dealkylation and hydroxylation. ebmconsult.comsahpra.org.zaeuropa.eueuropa.euopenaccessjournals.com These pathways are largely dependent on the cytochrome P450 (CYP) enzyme system. ebmconsult.comsahpra.org.zaeuropa.eueuropa.eu

In vitro studies have identified the cytochrome P450 isoenzyme CYP1A2 as the major enzyme responsible for the metabolism of rasagiline. ebmconsult.comsahpra.org.zawikipedia.orgeuropa.eumdpi.comnih.gov This has significant implications, as substances that inhibit or induce CYP1A2 can alter the plasma levels of rasagiline. wikipedia.orgmdpi.com For instance, co-administration with ciprofloxacin, a known inhibitor of CYP1A2, has been shown to increase the area-under-the-curve (AUC) of rasagiline by 83%. ebmconsult.comsahpra.org.zaeuropa.eu Conversely, factors that induce CYP1A2 activity, such as smoking, could potentially decrease plasma concentrations of rasagiline. europa.eu While in vitro studies at high concentrations showed no significant inhibition of other major CYP isoenzymes by rasagiline, suggesting a low potential for clinically significant interference with substrates of those enzymes, its primary reliance on CYP1A2 for clearance is a key pharmacokinetic feature. ebmconsult.comeuropa.eueuropa.eu

The biotransformation of rasagiline involves two principal chemical reactions:

N-dealkylation: This process involves the removal of the propargyl group from the nitrogen atom of the aminoindan structure. ebmconsult.comsahpra.org.zanih.goveuropa.euwikipedia.orgeuropa.euopenaccessjournals.com This pathway leads to the formation of the major metabolite, (R)-1-aminoindan. wikipedia.orgnih.gov

Hydroxylation: This reaction adds a hydroxyl group to the indan (B1671822) ring of the molecule. ebmconsult.comsahpra.org.zanih.goveuropa.euwikipedia.orgeuropa.euopenaccessjournals.com This results in the formation of other metabolites, including 3-hydroxy-N-propargyl-1-aminoindan and 3-hydroxy-1-aminoindan. ebmconsult.comsahpra.org.zaeuropa.euwikipedia.orgeuropa.euopenaccessjournals.com

Following these primary transformations, rasagiline and its metabolites can undergo further conjugation with glucuronic acid (glucuronidation), which is a major elimination pathway facilitating their excretion, primarily through the urine. ebmconsult.comeuropa.euwikipedia.orgeuropa.eu

Hepatic Metabolism by Cytochrome P450 Isoenzymes (primarily CYP1A2)

Characterization of Metabolites

The metabolic breakdown of rasagiline results in several compounds, with (R)-1-aminoindan being the most significant.

(R)-1-aminoindan, also referred to as 1-aminoindan, is the primary and major metabolite of rasagiline, formed via N-dealkylation. sahpra.org.zawikipedia.orgnih.govnih.gov Unlike its parent compound, (R)-1-aminoindan is not a potent or irreversible inhibitor of monoamine oxidase B (MAO-B); it is considered either devoid of this activity or a weak, reversible inhibitor. wikipedia.orgwikipedia.orgnih.gov A crucial distinction is that (R)-1-aminoindan does not possess the amphetamine-like structure or effects associated with the metabolites of the related MAO-B inhibitor, selegiline (B1681611). wikipedia.orgwikipedia.orgresearchgate.netimrpress.com

In addition to (R)-1-aminoindan, hydroxylation of the indan ring produces other metabolites. ebmconsult.comsahpra.org.zaeuropa.euwikipedia.orgeuropa.euopenaccessjournals.com The two other specifically identified metabolites are:

3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) ebmconsult.comwikipedia.org

3-hydroxy-1-aminoindan (3-OH-AI) ebmconsult.comwikipedia.org

Table 1: Major Metabolites of Rasagiline Sulfate (B86663)

Metabolite Name Abbreviation Formation Pathway
(R)-1-Aminoindan AI N-dealkylation
3-hydroxy-N-propargyl-1-aminoindan 3-OH-PAI Hydroxylation

(R)-1-Aminoindan (AI) as a Primary Metabolite

Pharmacological and Neurobiological Activity of Metabolites

While the primary pharmacological action of rasagiline is attributed to its potent and irreversible inhibition of MAO-B, its metabolites, particularly (R)-1-aminoindan, are not pharmacologically inert. wikipedia.orgwikipedia.org

Furthermore, (R)-1-aminoindan has been found to enhance striatal dopaminergic neurotransmission and improve motor function in animal models, again, independent of MAO inhibition. wikipedia.orgwikipedia.org In in-vitro experiments using rat hippocampal slices, (R)-1-aminoindan was observed to attenuate the pyramidal cell response, with significant effects seen at lower concentrations than rasagiline itself, providing further evidence for its neuroprotective potential. nih.gov Unlike the amphetamine metabolites of selegiline, (R)-1-aminoindan does not induce psychostimulant-like effects. wikipedia.orgwikipedia.org In fact, it has been shown to suppress locomotor activity in rodents. wikipedia.org

Table 2: Pharmacological Profile of Rasagiline vs. its Major Metabolite

Compound Primary Action MAO-B Inhibition Neuroprotective Activity Amphetamine-like Effects
Rasagiline Irreversible MAO-B Inhibition Potent, Irreversible nih.govresearchgate.net Yes wikipedia.orgnih.govresearchgate.netrmmj.org.il No wikipedia.orgnih.govwikipedia.org

| (R)-1-Aminoindan | Neuroprotection | Weak/None wikipedia.orgwikipedia.orgnih.gov | Yes wikipedia.orgwikipedia.orgnih.govnih.gov | No wikipedia.orgwikipedia.orgresearchgate.net |

Independent Neuroprotective Effects of (R)-1-Aminoindan

The principal metabolite of rasagiline, (R)-1-aminoindan, has demonstrated neuroprotective properties independent of its parent compound. nih.govnih.govmdpi.com While rasagiline is a potent, irreversible MAO-B inhibitor, (R)-1-aminoindan is considered a weak, reversible MAO-B inhibitor or even devoid of significant MAO-inhibitory activity. wikipedia.orgwikipedia.orgnih.gov This distinction underscores that its neuroprotective actions are not primarily mediated by MAO-B inhibition. openaccessjournals.com

Research has shown that the neuroprotective capacity of rasagiline may be linked to its propargylamine (B41283) moiety. capes.gov.brnih.gov This chemical group is believed to be essential for the anti-apoptotic activities observed in various studies. capes.gov.brresearchgate.net Rasagiline has been shown to protect neurons by preventing the collapse of the mitochondrial membrane potential and inhibiting caspase 3 activation. researchgate.net

The mechanisms underlying the neuroprotective effects of (R)-1-aminoindan involve the modulation of cell survival pathways. Research indicates that both rasagiline and its metabolite can activate protein kinase C (PKC), which plays a role in cell survival. capes.gov.brnih.gov Furthermore, (R)-1-aminoindan has been shown to increase the expression of anti-apoptotic proteins. nih.gov

Theoretical Implications for Neurodegenerative Disease Pathophysiology

Potential Role in Modulating Disease Progression Mechanisms

A growing body of preclinical evidence suggests that rasagiline (B1678815) may possess neuroprotective properties that could modulate the progression of neurodegenerative diseases, an effect that appears to be independent of its MAO-B inhibitory action. nih.govopenaccessjournals.com This potential is largely attributed to its propargylamine (B41283) moiety. openaccessjournals.com

One of the key mechanisms by which rasagiline is thought to exert this neuroprotective effect is through the modulation of apoptotic (cell death) pathways. dovepress.com Research has shown that rasagiline can influence the apoptotic cascade at multiple points. dovepress.com It has been demonstrated to stabilize the mitochondrial membrane potential, which is crucial for cell survival. nih.govnih.gov This stabilization prevents the release of cytochrome c and the subsequent activation of caspase 3, key executioners in the apoptotic process, thereby preventing DNA fragmentation and chromatin clumping. dovepress.com

Furthermore, rasagiline has been shown to upregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. dovepress.comdrugbank.com It also promotes the expression of pro-survival proteins like glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF), which are known to protect dopaminergic neurons. openaccessjournals.comdovepress.com Conversely, it downregulates pro-apoptotic molecules like Bax and c-Jun. dovepress.com

Another proposed mechanism involves the prevention of the nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key step in some apoptotic pathways. dovepress.compreprints.org By activating the Akt/Nrf2 redox-signaling pathway, rasagiline may also enhance the expression of antioxidant enzymes, further protecting neurons from oxidative stress-induced damage. preprints.org

Table 1: Investigated Mechanisms of Rasagiline in Modulating Disease Progression

Investigated Mechanism Key Findings Supporting Evidence
Anti-Apoptotic Effects Upregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and downregulation of pro-apoptotic proteins (Bax, c-Jun). dovepress.com Studies in SH-SY5Y and PC-12 cell lines. nih.govdovepress.com
Mitochondrial Stabilization Prevents the opening of the mitochondrial permeability transition pore (PTP) and stabilizes mitochondrial membrane potential. nih.govrasagiline.com In vitro studies on isolated mitochondria and neuronal cell lines. nih.govnih.gov
Neurotrophic Factor Induction Increases the expression of GDNF and BDNF. openaccessjournals.com In vitro studies demonstrating elevated gene expression of neurotrophins. openaccessjournals.com
Antioxidant Properties Increases the activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase. rasagiline.com Long-term administration studies in rodents. rasagiline.com
Akt/Nrf2 Pathway Activation Activates the Akt/Nrf2 redox-signaling pathway, leading to increased antioxidant enzyme expression. preprints.org Studies in PC12 neuronal cultures exposed to ischemic-like insults. preprints.org
GAPDH Nuclear Translocation Prevents the nuclear translocation of GAPDH. dovepress.com Research demonstrating inhibition of a key step in an apoptotic pathway. dovepress.com

Contributions to Understanding Neuroinflammation in Disease States

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a recognized component of many neurodegenerative diseases. Rasagiline has shown potential in modulating these neuroinflammatory processes.

Studies have indicated that rasagiline can influence the behavior of glial cells. In some experimental models, rasagiline has been shown to reduce the activation of microglia, which are the primary immune cells of the central nervous system. acs.org By suppressing microglial activation, rasagiline may help to reduce the production and release of pro-inflammatory cytokines. davisphinneyfoundation.org

Indeed, research has demonstrated that MAO-B inhibitors, including rasagiline, can reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). researchgate.netatauni.edu.tr This anti-inflammatory effect may be mediated, in part, by the inhibition of the NLRP3 inflammasome, a key component of the inflammatory response. atauni.edu.tr The modulation of cytokine profiles by rasagiline suggests a potential to dampen the chronic neuroinflammatory state that contributes to neuronal damage in neurodegenerative conditions.

Table 2: Rasagiline's Influence on Neuroinflammatory Markers

Inflammatory Marker Effect of Rasagiline Investigated Model
Microglial Activation Reduction In vivo models acs.orgdavisphinneyfoundation.org
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Reduction In vitro and in vivo models of inflammation researchgate.netatauni.edu.tr
NLRP3 Inflammasome Inhibition In vitro studies atauni.edu.tr

Hypothesis Generation for Multi-Targeted Therapeutic Approaches

The multifaceted pharmacological profile of rasagiline has spurred the hypothesis that multi-targeted therapeutic approaches could be more effective in treating complex neurodegenerative diseases. nih.gov This has led to the development of novel compounds that combine the neuroprotective properties of rasagiline with other therapeutic modalities. eurekaselect.com

One such approach involves the creation of hybrid molecules. For instance, researchers have designed compounds that merge the propargylamine moiety of rasagiline with the iron-chelating properties of other molecules. eurekaselect.comen-journal.org The rationale behind this is that iron accumulation and oxidative stress are implicated in the pathology of diseases like Alzheimer's. alzdiscovery.org By combining these functionalities, a single molecule could potentially address multiple pathological pathways.

Another strategy involves combination therapies. Studies have explored the synergistic effects of rasagiline with other drugs, such as riluzole (B1680632), for conditions like amyotrophic lateral sclerosis (ALS). acs.org The combination of rasagiline with levodopa (B1675098) is a well-established treatment for Parkinson's disease, improving motor function and prolonging the effectiveness of levodopa. nih.govspringermedizin.de These approaches highlight a shift towards polypharmacology, where targeting multiple disease mechanisms simultaneously may offer superior therapeutic outcomes. acs.org

Table 3: Examples of Multi-Targeted Approaches Involving Rasagiline

Approach Rationale Example Compound/Therapy
Hybrid Molecules Combine neuroprotective and iron-chelating properties. eurekaselect.comen-journal.org M-30 (Rasagiline-iron chelator hybrid) eurekaselect.comen-journal.org
Combination Therapy Synergistic effects of targeting different pathological pathways. acs.org Rasagiline and Riluzole for ALS acs.org
Adjunct Therapy Enhance the efficacy and duration of existing treatments. nih.govspringermedizin.de Rasagiline with Levodopa for Parkinson's Disease nih.govspringermedizin.de

Comparative Theoretical Frameworks with Other MAO Inhibitors

Rasagiline belongs to a class of drugs known as monoamine oxidase inhibitors, which also includes selegiline (B1681611) and safinamide (B1662184). While they share the primary mechanism of MAO-B inhibition, there are important theoretical and pharmacological differences between them.

Rasagiline vs. Selegiline: Both rasagiline and selegiline are irreversible MAO-B inhibitors. nih.gov However, rasagiline is 5 to 10 times more potent than selegiline in inhibiting MAO-B. springermedizin.dewikipedia.org A key distinction lies in their metabolism. Selegiline is metabolized to L-methamphetamine and L-amphetamine, which have sympathomimetic and psychostimulant effects that may contribute to its side-effect profile. wikipedia.org In contrast, rasagiline is metabolized to (R)-1-aminoindan, which lacks these amphetamine-like effects and may possess its own neuroprotective properties. wikipedia.orgmdpi.com Furthermore, some research suggests that selegiline may have a dopaminergic enhancer effect that is absent in rasagiline. mdpi.com

Rasagiline vs. Safinamide: Unlike the irreversible inhibition of rasagiline and selegiline, safinamide is a reversible MAO-B inhibitor. davisphinneyfoundation.orgnih.gov This reversibility may contribute to an improved safety profile. davisphinneyfoundation.org Additionally, safinamide possesses a dual mechanism of action, as it also blocks voltage-sensitive sodium channels and inhibits glutamate (B1630785) release, which may provide additional benefits in controlling symptoms and reducing dyskinesia. davisphinneyfoundation.orgnih.gov Some studies suggest that switching from rasagiline to safinamide may improve wearing-off phenomena in patients with Parkinson's disease. nih.gov

These differences in potency, metabolism, and additional mechanisms of action provide a basis for theoretical frameworks that can guide the selection of a specific MAO-B inhibitor for different clinical scenarios and inform the design of future neuroprotective agents.

Table 4: Comparative Framework of MAO-B Inhibitors

Feature Rasagiline Selegiline Safinamide
MAO-B Inhibition Irreversible, 5-10x more potent than selegiline springermedizin.dewikipedia.org Irreversible nih.gov Reversible davisphinneyfoundation.orgnih.gov
Metabolites (R)-1-aminoindan (non-amphetamine like, potentially neuroprotective) wikipedia.orgmdpi.com L-methamphetamine and L-amphetamine (amphetamine-like effects) wikipedia.org N/A
Additional Mechanisms Primarily MAO-B inhibition Potential dopaminergic enhancer effect mdpi.com Blocks voltage-gated sodium channels and inhibits glutamate release davisphinneyfoundation.orgnih.gov

Analytical and Research Methodologies for Rasagiline Sulfate Investigations

Spectrophotometric Techniques for Quantification

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of rasagiline (B1678815) sulfate (B86663). These methods are based on the principle that the drug absorbs ultraviolet (UV) or visible light, and the amount of light absorbed is proportional to its concentration.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the analysis of rasagiline sulfate. The drug exhibits maximum absorbance (λmax) in the UV region, which allows for its quantification.

Research Findings:

In aqueous solutions, rasagiline mesylate has shown a maximum absorbance at 271.6 nm. itmedicalteam.plglobalresearchonline.net This method demonstrated linearity in the concentration range of 5-150 µg/mL with a correlation coefficient (r²) of 0.9999. globalresearchonline.net The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.5 µg/mL and 5 µg/mL, respectively. globalresearchonline.net

Another study using phosphate (B84403) buffer (pH 6.8) as a solvent reported a λmax of 265 nm. itmedicalteam.pl This method was linear over a concentration range of 100-300 µg/mL, with a regression equation of y = 0.003x + 0.0056 and a correlation coefficient (R²) of 0.9995. itmedicalteam.pl The LOD and LOQ were determined to be 2.915 µg/mL and 8.833 µg/mL, respectively. itmedicalteam.plitmedicalteam.pl

Visible spectrophotometric methods have also been developed based on the reaction of rasagiline with various reagents to form colored products. For instance, a reaction with chloranilic acid produces a colored solution that can be measured at 524 nm, with a linearity range of 25–300 µg/mL. ijpacr.comresearchgate.net

Interactive Data Table: UV-Visible Spectrophotometry of Rasagiline

Solventλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Distilled Water271.65-1500.99990.55 globalresearchonline.net
Phosphate Buffer (pH 6.8)265100-3000.99952.9158.833 itmedicalteam.pl

Derivative Spectrophotometry

Derivative spectrophotometry is an advanced technique that enhances the resolution of overlapping spectra and eliminates background interference. This is achieved by calculating the first or higher-order derivative of the absorbance spectrum.

Research Findings:

A study on the simultaneous estimation of rasagiline and riluzole (B1680632) utilized the area under the curve (AUC) method, a derivative of UV-visible spectrophotometry. The wavelength range selected for rasagiline estimation was 260.20 – 270.20 nm. ijpsr.com

First-order derivative spectrophotometry has been used to determine rasagiline mesylate by measuring the amplitude at various wavelengths, including 262, 266, 269, and 272 nm. researchgate.net The method showed a linear relationship in the concentration range of 39-273 μg/mL. researchgate.net

Second-derivative techniques have also been applied, with measurements taken at 264, 268, 271, and 273 nm. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are powerful tools for separating and quantifying this compound from complex mixtures, including its impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems

HPLC is a cornerstone in the analysis of this compound, offering high resolution, sensitivity, and specificity. Various HPLC methods have been developed using different columns, mobile phases, and detection systems.

Research Findings:

A reverse-phase HPLC (RP-HPLC) method was developed using a C18 column and a mobile phase of phosphate buffer and acetonitrile (B52724) (50:50 v/v). rasayanjournal.co.in With a flow rate of 0.5 ml/min and UV detection at 210 nm, the method demonstrated linearity in the range of 10-125 µg/ml. rasayanjournal.co.in

Another RP-HPLC method utilized a mobile phase of acetonitrile and water (50:50% v/v) adjusted to pH 3.0, with UV detection at 268 nm. This method had a retention time of 2.6 minutes. japsonline.com

For the analysis of rasagiline in plasma, an HPLC method with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (40:60 v/v) and UV detection at 265 nm was developed. oup.comoup.com This method was linear in the concentration range of 0.5–20 µg/mL. oup.comoup.com

A stability-indicating HPLC method was developed to separate rasagiline from its degradation products using an ACE C8 column and a gradient mixture of solvents with UV detection at 210 nm. oup.com

HPLC with fluorescence detection has also been employed, offering enhanced sensitivity. One such method used an RP-18 column with a mobile phase of acetonitrile and 0.02 M ammonium acetate (60:40 v/v), with excitation at 210 nm and emission at 288 nm. ekb.eg The linearity was established in the range of 0.5–3.00 μg/ml. ekb.eg

Interactive Data Table: HPLC Methods for this compound Analysis

Column TypeMobile PhaseDetectionLinearity RangeRetention Time (min)Reference
C18Phosphate buffer:Acetonitrile (50:50)UV (210 nm)10-125 µg/ml- rasayanjournal.co.in
C18Acetonitrile:Water (50:50), pH 3.0UV (268 nm)-2.6 japsonline.com
Kromasil C1810 mM Ammonium Acetate:Acetonitrile (40:60)UV (265 nm)0.5-20 µg/mL- oup.comoup.com
ACE C8Gradient mixtureUV (210 nm)-- oup.com
RP-18Acetonitrile:0.02 M Ammonium Acetate (60:40)Fluorescence (Ex: 210 nm, Em: 288 nm)0.5-3.00 µg/ml- ekb.eg

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This makes it an ideal technique for quantifying low concentrations of rasagiline in complex biological matrices like human plasma.

Research Findings:

A highly sensitive LC-MS/MS method for determining rasagiline in human plasma utilized a Zorbax Extend C18 column with a mobile phase of acetonitrile-5 mM ammonium acetate-acetic acid (40:60:0.05, v/v/v). nih.gov The method was linear over a concentration range of 0.020-50.0 ng/mL, with a lower limit of quantification (LLOQ) of 0.020 ng/mL. nih.gov

Another LC-MS/MS method was developed for the trace level quantification of N-nitrosorasagiline, a potential impurity in rasagiline tablets. This method used a Zorbax Eclipse XDB C18 column and demonstrated linearity from 2 to 200 ng/mL for the impurity. nih.gov

The use of LC-MS/MS has been reported as a validated method for the quantitative determination of rasagiline in human plasma for pharmacokinetic studies. nih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers advantages such as the ability to analyze several samples simultaneously, leading to high throughput and reduced analysis time and cost.

Research Findings:

A stability-indicating HPTLC method has been established for the analysis of rasagiline mesylate. scispace.comresearchgate.net The method used silica (B1680970) gel 60 F254 plates with a mobile phase of butanol-methanol-water (6:1:2, v/v/v). scispace.com

Densitometric analysis was performed at 254 nm, and the method showed good linearity in the concentration range of 100–350 ng/band. scispace.comresearchgate.net

The limit of detection (LOD) and limit of quantification (LOQ) were found to be 11.12 ng/band and 37.21 ng/band, respectively. scispace.com This method was capable of effectively separating the drug from its degradation products, confirming its stability-indicating nature. scispace.comresearchgate.net

Biochemical and Molecular Assays

Biochemical and molecular assays are fundamental in understanding how this compound interacts with its targets at a molecular level.

Enzyme activity assays are crucial for determining the inhibitory effects of this compound on its primary target, monoamine oxidase (MAO). uzh.ch These assays typically measure the catalytic activity of MAO-A and MAO-B in various biological samples, such as tissue homogenates and platelets. fabad.org.tr

Tissue Homogenates : In preclinical studies, tissue from the brain, liver, and intestines of animal models can be homogenized to assess MAO-A and MAO-B activity. drugbank.com These homogenates are incubated with specific substrates for each enzyme isoform, and the rate of product formation is measured, often spectrophotometrically or fluorometrically. elabscience.com For instance, serotonin (B10506) is a preferred substrate for MAO-A, while benzylamine (B48309) is used for MAO-B. fabad.org.tr The addition of Rasagiline allows researchers to quantify its inhibitory potency and selectivity. Studies have shown that Rasagiline is a potent, irreversible, and selective inhibitor of MAO-B in these tissues. hres.ca

Platelet MAO-B : Human platelets are a convenient and reliable source for measuring MAO-B activity in clinical studies, as they exclusively contain the B-isoform of the enzyme. uzh.chfabad.org.tr Blood samples are collected, and platelets are isolated. The MAO-B activity is then assayed, providing a biomarker for the drug's effect in the body. Studies in healthy subjects and patients with Parkinson's disease have demonstrated that Rasagiline administration leads to irreversible and significant inhibition of platelet MAO-B activity. hres.cafrontiersin.org For example, a single dose can achieve substantial inhibition, with over 90% inhibition observed after a few days of administration. hres.ca

Sample Type Enzyme Target Typical Substrate Key Findings with Rasagiline
Animal Brain, Liver, Intestinal Tissue HomogenatesMAO-A, MAO-BSerotonin (MAO-A), Benzylamine (MAO-B)Potent, irreversible, and selective inhibition of MAO-B. drugbank.comhres.ca
Human PlateletsMAO-BBenzylamine, TyramineIrreversible and significant inhibition of MAO-B activity. uzh.chhres.cafrontiersin.org

Western blotting, or immunoblotting, is a widely used technique to detect and quantify specific proteins in a sample. numberanalytics.com In the context of this compound research, it is employed to investigate changes in the expression levels of various proteins that may be affected by the drug's action. nih.gov

The process involves separating proteins from cell or tissue lysates by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. numberanalytics.com Studies have utilized Western blotting to show that Rasagiline treatment can modulate the expression of proteins involved in apoptosis and cell survival. For example, research has indicated that Rasagiline can increase the levels of the anti-apoptotic protein Bcl-2 and decrease the expression of pro-apoptotic proteins like cleaved caspase-3. nih.govoncotarget.com Furthermore, it has been used to demonstrate Rasagiline's effect on the nuclear translocation of proteins like Nrf2 and GAPDH, providing insights into its neuroprotective signaling pathways. nih.gov

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR), is a highly sensitive and specific method for measuring the expression levels of specific genes. uantwerpen.beplos.org This technique is instrumental in understanding how this compound may regulate gene transcription.

In a typical qPCR experiment, total RNA is extracted from cells or tissues treated with Rasagiline and is then reverse-transcribed into complementary DNA (cDNA). sciopen.com The cDNA is then used as a template for the amplification of specific target genes using a qPCR instrument. The amount of amplified product is measured in real-time, allowing for the quantification of the initial mRNA levels. plos.org Research has employed qPCR to demonstrate that Rasagiline can influence the expression of genes involved in antioxidant defense and apoptosis. For instance, studies have shown that Rasagiline treatment can increase the mRNA levels of antioxidant enzymes such as heme oxygenase-1 and catalase. nih.gov It has also been reported to enhance the expression of the anti-apoptotic gene Bcl-2. nih.gov

Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful imaging techniques used to visualize the localization and distribution of specific proteins within cells and tissues. wikipedia.orgnih.gov These methods rely on the specific binding of antibodies to their target antigens. leicabiosystems.com

Immunofluorescence : In IF, antibodies are labeled with fluorescent dyes (fluorophores). wikipedia.org When these antibodies bind to their target protein in a cell or tissue sample, the location of the protein can be visualized using a fluorescence microscope. This technique has been used in Rasagiline research to show the subcellular localization of proteins. For example, IF has demonstrated that Rasagiline treatment can promote the translocation of the transcription factor Nrf2 into the nucleus of neuronal cells, a key step in its antioxidant response. nih.govresearchgate.net

Immunohistochemistry : IHC is similar to IF but typically uses an enzyme-conjugated antibody that catalyzes a reaction to produce a colored precipitate at the location of the antigen. nih.gov This allows for the visualization of protein expression within the context of the tissue architecture using a standard light microscope. leicabiosystems.com In studies involving Rasagiline, IHC has been used to examine the expression of various proteins in tissue sections, such as the brain, to assess the drug's effects in animal models of neurological disorders. nih.govthermofisher.com For instance, it can be used to visualize the presence of dopaminergic neurons by staining for tyrosine hydroxylase. embopress.org

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Profiling

Cell-Based Assays

Cell-based assays are essential for studying the effects of this compound on cellular functions, such as viability and cytotoxicity, in a controlled in vitro environment.

These assays are used to determine the number of healthy, viable cells in a population after treatment with a compound and to assess the compound's potential to cause cell death (cytotoxicity). scispace.comtci-thaijo.org

MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is generally proportional to the number of viable cells. nih.gov Viable cells contain mitochondrial reductases that can convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured. researchgate.net This assay has been used to evaluate the neuroprotective effects of Rasagiline, showing that it can enhance cell viability in the face of neurotoxic insults. unipd.it

LDH Release Assay : The lactate (B86563) dehydrogenase (LDH) release assay is a common method for measuring cytotoxicity. core.ac.uk LDH is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is damaged, LDH is released into the cell culture medium. By measuring the amount of LDH in the medium, the extent of cell death can be quantified. Studies have used the LDH release assay to demonstrate that Rasagiline can protect neuronal cells from necrotic cell death induced by insults like oxygen-glucose deprivation. nih.gov A significant decrease in LDH release is observed in cells pre-treated with Rasagiline compared to untreated cells under the same stress conditions. nih.gov

Assay Principle Parameter Measured Application in Rasagiline Research
MTT AssayEnzymatic reduction of tetrazolium salt by metabolically active cells. nih.govCell Viability/Metabolic ActivityDemonstrating the neuroprotective effect of Rasagiline by showing increased cell viability. unipd.it
LDH Release AssayMeasurement of lactate dehydrogenase released from damaged cells. core.ac.ukCytotoxicity/Membrane IntegrityShowing Rasagiline's ability to protect against necrotic cell death by reducing LDH release. nih.gov

Apoptosis Detection Assays (e.g., Caspase activity, Annexin V staining)

The anti-apoptotic properties of rasagiline are a key area of its neuroprotective research. Various assays are employed to detect and quantify the reduction in programmed cell death in neuronal cell models treated with rasagiline. These methods target different stages of the apoptotic cascade.

Caspase Activity Assays: Caspases are a family of protease enzymes central to the execution of apoptosis. Rasagiline has been shown to prevent the activation of executioner caspases like caspase-3. medscape.comresearchgate.net In studies using PC12 cell cultures subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for ischemic injury, treatment with rasagiline inhibited the expression of cleaved caspase-3. researchgate.netresearchgate.net This inhibition of caspase activation is a critical indicator of rasagiline's ability to halt the downstream events of the apoptotic pathway, such as the cleavage of essential cellular proteins like poly(ADP-ribose) polymerase (PARP). researchgate.netresearchgate.netnih.gov

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. axionbiosystems.com Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorescent dye, it can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy. axionbiosystems.combiotium.com This method allows for the detection of apoptosis at an earlier stage than assays relying on nuclear changes or membrane integrity loss. nih.gov Dual assays combining Annexin V with a caspase-3 substrate like NucView® 488 can simultaneously detect both early (PS exposure) and mid-stage (caspase-3 activation) apoptotic events. biotium.com

DNA Fragmentation and Nuclear Condensation Assays: Late-stage apoptosis is characterized by DNA fragmentation and changes in nuclear morphology. nih.govaxionbiosystems.com The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA breaks in apoptotic cells. nih.govnih.gov In studies on dexamethasone-induced apoptosis in neuroblastoma and glioblastoma cells, the TUNEL assay demonstrated that rasagiline significantly prevents apoptotic DNA damage. nih.gov Other methods, such as staining with DNA-binding dyes like Hoechst 33342, are used to visualize nuclear condensation, another hallmark of apoptosis. nih.govresearchgate.net In human dopaminergic neuroblastoma SH-SY5Y cells exposed to peroxynitrite, rasagiline was shown to reduce apoptotic DNA damage as quantified by both the comet assay (single-cell gel electrophoresis) and Hoechst staining. nih.govresearchgate.net

Table 1: Research Findings on Rasagiline and Apoptosis Detection This table is interactive. Click on headers to sort.

Cell Line Insult/Model Assay Used Key Finding with Rasagiline Reference
PC12 Neuronal Cells Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) Western Blot for Cleaved Caspase-3 & Cleaved PARP Inhibited the expression levels of apoptotic effectors (cleaved caspase-3 and cleaved PARP). researchgate.netresearchgate.net
Human Neuroblastoma SH-SY5Y Dexamethasone-induced apoptosis TUNEL Staining Exhibited the highest prevention of apoptotic DNA damage compared to selegiline (B1681611) and 1-R-aminoindan. nih.gov
Human Neuroblastoma SH-SY5Y Peroxynitrite (from SIN-1) Comet Assay & Hoechst 33342 Staining Reduced apoptosis with much more potency than selegiline. nih.govresearchgate.net
PC12 Neuronal Cells Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) LDH Release Assay 10 µM rasagiline significantly decreased necrotic cell death by 33%. nih.gov

Intracellular ROS Measurement Techniques

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cell structures, and their overproduction is implicated in neurodegenerative processes. nih.gov Rasagiline's neuroprotective effects are partly attributed to its ability to mitigate oxidative stress. medscape.com The measurement of intracellular ROS is crucial for evaluating this antioxidant capacity.

A widely used technique involves the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA or DCFH-DA). nih.govbmglabtech.comcanvaxbiotech.com Once inside the cell, intracellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. bmglabtech.comcanvaxbiotech.com In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). bmglabtech.comresearchgate.net The intensity of this fluorescence, which can be measured using a microplate reader or flow cytometry, is directly proportional to the level of intracellular ROS. nih.govcanvaxbiotech.com

In studies using PC12 neuronal cultures exposed to ischemic-like insults (oxygen-glucose deprivation/reoxygenation), rasagiline treatment was found to significantly reduce the production of neurotoxic ROS. nih.govnih.gov Specifically, 3–10 µM of rasagiline led to a 15% reduction in ROS production, as measured by techniques like the DCFH-DA assay. researchgate.netnih.govnih.gov This attenuation of ROS levels is a key component of its neuroprotective mechanism, preventing oxidative damage and subsequent cell death pathways. researchgate.netnih.gov

Table 2: Research Findings on Rasagiline and Intracellular ROS Measurement This table is interactive. Click on headers to sort.

Cell Line Insult/Model Measurement Technique Key Finding with Rasagiline Reference
PC12 Neuronal Cultures Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) Fluorometric probe (e.g., DCFH-DA) Reduced the production of neurotoxic reactive oxygen species by 15%. researchgate.netnih.govnih.gov
SH-SY5Y Cells Paraquat-induced ROS Dihydroethidium (DHE) oxidation Rasagiline demonstrated an ability to reduce ROS generation. researchgate.net

Neurochemical Analysis in Preclinical Models

Microdialysis for Extracellular Neurotransmitter Level Monitoring

In vivo microdialysis is a powerful technique used to sample the extracellular fluid of specific brain regions in freely moving animals. frontiersin.org It allows for the near-real-time monitoring of neurotransmitter and metabolite concentrations, providing direct evidence of a drug's pharmacodynamic effects on neurochemistry. frontiersin.org The principle involves implanting a small, semi-permeable probe into a target brain area, such as the striatum. researchgate.net The probe is continuously perfused with a physiological solution, and substances from the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC). frontiersin.orglodz.pl

In preclinical studies of rasagiline, microdialysis has been instrumental in demonstrating its primary mechanism of action: the inhibition of monoamine oxidase B (MAO-B). scottishmedicines.org.uk By inhibiting this enzyme, rasagiline reduces the breakdown of dopamine (B1211576), leading to an increase in its extracellular concentration. scottishmedicines.org.ukopenaccessjournals.com Studies in rats have shown that administration of rasagiline leads to a significant elevation in extracellular dopamine levels in the striatum. openaccessjournals.comnih.govrmmj.org.il This effect is believed to be a major contributor to its therapeutic efficacy. scottishmedicines.org.uk Following subchronic administration to normal rats, rasagiline was found to increase dopamine levels in striatal microdialysate. nih.govrmmj.org.il Some research also indicates that rasagiline can affect other neurotransmitter systems, with studies measuring extracellular levels of serotonin and norepinephrine. researchgate.netopenaccessjournals.comscience.gov

Neurotransmitter Metabolite Profiling in Brain Tissues

Analyzing the levels of neurotransmitter metabolites in brain tissue provides a complementary approach to microdialysis for understanding a drug's impact on neurotransmitter turnover. nih.gov Following preclinical trials, brain tissue from specific regions is collected, homogenized, and analyzed to quantify the concentrations of various neurochemicals. lodz.plnih.gov High-performance liquid chromatography (HPLC), often coupled with fluorescence (FLD), electrochemical (ECD), or mass spectrometry (MS/MS) detectors, is the predominant analytical technique for this purpose. lodz.plnih.govekb.eg

Since rasagiline is a potent MAO-B inhibitor, its administration is expected to alter the profile of dopamine metabolites. nih.gov MAO is a primary enzyme in the metabolic breakdown of dopamine, converting it to 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov Studies analyzing brain tissue have focused on the levels of DOPAC and another key metabolite, homovanillic acid (HVA). researchgate.netnih.gov Inhibition of MAO-B by rasagiline leads to a decrease in the formation of these metabolites. The ratio of metabolites to the parent neurotransmitter (e.g., DOPAC/dopamine ratio) is a common metric used to assess the degree of enzyme inhibition and the drug's effect on dopamine turnover. researchgate.net This type of profiling in brain homogenates provides a robust measure of rasagiline's biochemical effect within the central nervous system. lodz.pljournal-dtt.org

Table 3: Preclinical Neurochemical Analysis Findings for Rasagiline This table is interactive. Click on headers to sort.

Analysis Type Animal Model Brain Region Key Finding Reference
Microdialysis Rat Striatum Elevation in extracellular striatal dopamine levels. openaccessjournals.comnih.gov
Microdialysis Rat Striatum Increased dopamine levels in striatal microdialysate after subchronic administration. nih.govrmmj.org.il
Tissue Analysis Rat Striatum Reduced levels of dopamine metabolites (DOPAC, HVA) following MAO-B inhibition. researchgate.netnih.gov

Q & A

Q. What experimental methodologies are used to assess the inhibitory activity of Rasagiline Sulfate against monoamine oxidase (MAO) isoforms?

  • Methodological Answer : this compound's MAO inhibition is typically evaluated using in vitro enzyme assays. For MAO-B, rat brain homogenates or recombinant MAO-B enzymes are incubated with the compound, and activity is measured via spectrophotometric detection of hydrogen peroxide (H₂O₂) or fluorometric detection of oxidized substrates like kynuramine. Dose-response curves are generated to calculate IC₅₀ values. For example, in MAO-B assays, this compound demonstrates an IC₅₀ of ~4.43 nM, compared to ~412 nM for MAO-A, confirming its selectivity . Purity validation of the compound (e.g., via HPLC or mass spectrometry) is critical to ensure assay reliability .

Q. How is this compound synthesized, and what purity criteria are required for preclinical studies?

  • Methodological Answer : Synthesis involves sulfonation of the parent compound rasagiline, followed by purification via recrystallization or column chromatography. Purity criteria (≥95% by HPLC) and structural confirmation (NMR, FTIR) are mandatory for research use. The USP 35–NF 30 guidelines specify residual solvent limits (e.g., <0.1% ethanol) and stability testing under varying pH and temperature conditions to ensure batch consistency .

Q. What in vivo models are appropriate for evaluating this compound’s antiparkinsonian effects?

  • Methodological Answer : Rodent models like the 6-hydroxydopamine (6-OHDA)-lesioned rat or MPTP-treated mouse are standard. Behavioral outcomes (e.g., rotarod performance, akinesia scores) are quantified alongside neurochemical markers (e.g., striatal dopamine levels via HPLC). Dosing regimens should account for this compound’s pharmacokinetics (e.g., bioavailability, half-life) to align with clinical relevance .

Advanced Research Questions

Q. How can researchers differentiate this compound’s neuroprotective effects from its symptomatic benefits in Parkinson’s disease models?

  • Methodological Answer : Use time-course studies with staggered dosing. For example, administer this compound pre- or post-neurotoxin (e.g., MPTP) to isolate neuroprotection (pre-treatment preserves dopamine neurons) versus symptomatic relief (post-treatment improves motor function). Combine histological analysis (tyrosine hydroxylase staining) with behavioral assays. Control for MAO-B-independent mechanisms using MAO-B knockout models .

Q. What strategies resolve contradictions in this compound’s efficacy across neuronal cell lines?

  • Methodological Answer : Contradictory results (e.g., variability in apoptosis inhibition) may arise from differences in cell line MAO-B expression or culture conditions. Standardize protocols by:
  • Quantifying MAO-B activity in each cell line (e.g., via Western blot).
  • Using isogenic cell lines to control for genetic variability.
  • Replicating experiments across independent labs with shared compound batches .

Q. How can combinatorial therapies with this compound be optimized to minimize dopaminergic side effects?

  • Methodological Answer : Employ fractional inhibitory concentration (FIC) indices to assess synergy with levodopa or dopamine agonists. For example, in MPTP models, co-administer subtherapeutic this compound doses with pramipexole to evaluate additive motor benefits while monitoring sleep-related side effects via actigraphy. Phase 3 trials of extended-release formulations (e.g., P2B001) demonstrate reduced daytime somnolence compared to immediate-release counterparts, suggesting formulation optimization as a key strategy .

Data Integrity & Replication

Q. What documentation is required to ensure reproducibility of this compound studies?

  • Methodological Answer : Include:
  • Detailed synthesis protocols (solvents, catalysts, reaction times).
  • Raw enzyme kinetics data (e.g., Vmax, Km values).
  • Negative controls (e.g., MAO-B knockout groups) in supplemental materials.
    Adhere to Beilstein Journal guidelines: publish ≥5 compound characterizations in the main text; archive additional datasets (e.g., dose-response curves) as supplementary files .

Q. How should researchers address batch-to-batch variability in this compound?

  • Methodological Answer : Implement quality control (QC) protocols:
  • Test each batch for purity (HPLC ≥95%), solubility (in PBS/DMSO), and stability (accelerated aging at 40°C/75% RH).
  • Cross-validate biological activity using a reference standard (e.g., commercial Rasagiline Mesylate) in parallel assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.